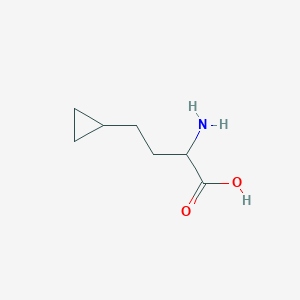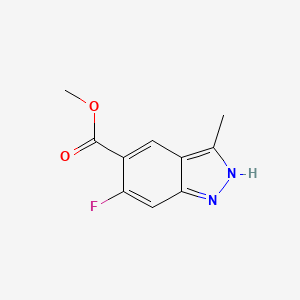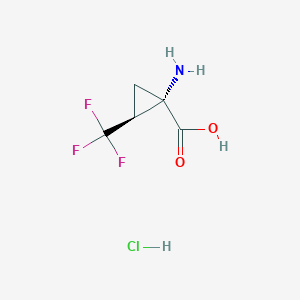
1-(4-Chlorophenyl)-2-phenylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-phenylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a phenyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-phenylnaphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out between a boronic acid derivative of naphthalene and a halogenated benzene derivative, such as 4-chlorobromobenzene. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to temperatures around 100°C for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar cross-coupling reactions but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-phenylnaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the aromatic rings to partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents using reagents like sodium methoxide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressures and temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed:
Oxidation: Formation of naphthoic acid derivatives.
Reduction: Formation of partially or fully hydrogenated naphthalene derivatives.
Substitution: Formation of methoxy-substituted naphthalene derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-phenylnaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-phenylnaphthalene involves its interaction with specific molecular targets. In biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-phenylethane: Similar structure but with an ethane linker instead of a naphthalene ring.
1-(4-Chlorophenyl)-2-phenylbenzene: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(4-Chlorophenyl)-2-phenylindole: Contains an indole ring instead of a naphthalene ring
Uniqueness: 1-(4-Chlorophenyl)-2-phenylnaphthalene is unique due to its naphthalene core, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H15Cl |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-phenylnaphthalene |
InChI |
InChI=1S/C22H15Cl/c23-19-13-10-18(11-14-19)22-20-9-5-4-8-17(20)12-15-21(22)16-6-2-1-3-7-16/h1-15H |
InChI Key |
IELIBYLJCNTEND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3aR-(3aalpha,4alpha,6aalpha)]-4-[[[(1,1-Dimethylethyl)diphenylsilyl]oxy]methyl]hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12285602.png)


![3-amino-N-[1-[[1-[(1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide](/img/structure/B12285617.png)
![6-[[3-Acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12285626.png)
![N-methoxy-N,9a,11a-trimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B12285632.png)
![[1(R)-trans]-|A-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B12285662.png)
![9-Propyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B12285663.png)

![[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B12285669.png)




